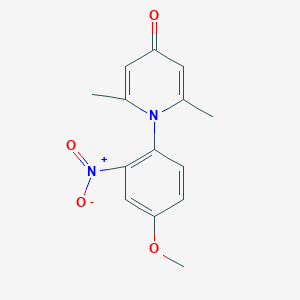
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMA is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory and antioxidant therapies. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit potent anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit antioxidant effects, scavenging free radicals and protecting cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the scavenging of free radicals. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may also modulate the activity of transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the scavenging of free radicals, and the modulation of transcription factor activity. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, and may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide for lab experiments is its potent anti-inflammatory and antioxidant effects. This makes 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide an ideal candidate for studies investigating the role of inflammation and oxidative stress in disease pathogenesis. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of interest is in the development of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and to identify potential molecular targets for its activity. Finally, studies investigating the potential anti-cancer effects of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide are also warranted, as preliminary studies have shown promising results in this area.
Métodos De Síntesis
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the condensation of 2,4-thiazolidinedione and 4-methylbenzylamine in the presence of acetic anhydride. The resulting product can be purified using column chromatography, yielding a white crystalline powder with a melting point of 158-160°C.
Propiedades
Nombre del producto |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) |
Clave InChI |
UVVOTKPJEDRMFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)


![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
